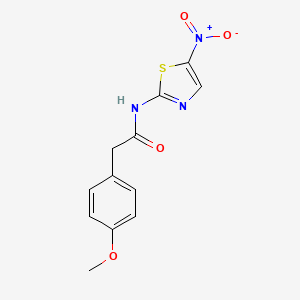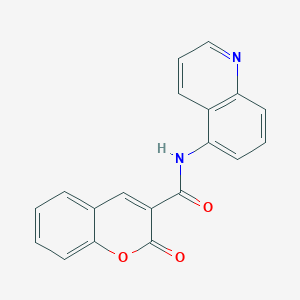
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as MNTA, is a chemical compound that has gained significant attention in the field of scientific research. MNTA is a thiazole derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of MNTA is not fully understood. However, studies suggest that MNTA may exert its biological effects by inhibiting various enzymes and proteins. MNTA has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in inflammation. MNTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and physiological effects:
MNTA has been shown to have various biochemical and physiological effects. MNTA has been shown to reduce inflammation and pain in animal models of inflammation. MNTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. MNTA has been shown to have antibacterial and antifungal activity against various pathogens. MNTA has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
MNTA has several advantages for lab experiments. MNTA is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. MNTA is also relatively inexpensive compared to other compounds with similar biological activities. However, MNTA has some limitations for lab experiments. MNTA is not very soluble in water, which may limit its use in certain assays. MNTA may also have some toxicity at high concentrations, which may limit its use in certain cell-based assays.
未来方向
There are several future directions for the study of MNTA. One potential direction is the development of MNTA as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another potential direction is the study of the structure and function of proteins using MNTA as a probe. MNTA may also be used as a tool for studying the role of various enzymes and proteins in disease processes. Finally, the synthesis and study of MNTA derivatives may lead to the discovery of new compounds with improved biological activities.
合成方法
MNTA can be synthesized using a simple and efficient synthetic method. The synthesis involves the reaction of 2-amino-4-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with acetic anhydride to form MNTA. The purity and yield of MNTA can be improved by using various purification techniques, including recrystallization and column chromatography.
科学研究应用
MNTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MNTA has been investigated for its antitumor, antibacterial, and antifungal properties. MNTA has also been studied for its potential as an anti-inflammatory and analgesic agent. In biochemistry, MNTA has been used as a probe for studying the structure and function of proteins. In pharmacology, MNTA has been investigated for its potential as a drug candidate for various diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-9-4-2-8(3-5-9)6-10(16)14-12-13-7-11(20-12)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGGAULQCPETHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)
methyl]amine](/img/structure/B5145040.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145051.png)

![3-[(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145071.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)

![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)
